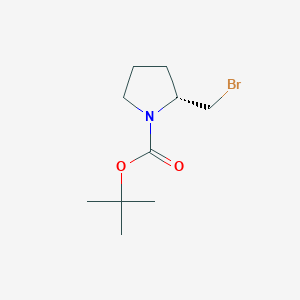

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate (CAS: 1039826-29-3) is a chiral pyrrolidine derivative characterized by a bromomethyl substituent at the 2-position of the pyrrolidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₀H₁₈BrNO₂, with a molecular weight of 264.16 g/mol. Key physical properties include a boiling point of 300.05°C, density of 1.313 g/cm³, and logP value of 2.72, indicating moderate lipophilicity . The compound is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of chiral ligands, pharmaceuticals, and agrochemicals. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the Boc group enhances steric protection and stability during synthesis .

Properties

IUPAC Name |

tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMADJAEHVCZKN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676899 | |

| Record name | tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039826-29-3 | |

| Record name | tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

The synthesis of (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate typically involves starting with (R)-tert-butyl pyrrolidine-1-carboxylate and introducing the bromomethyl group through a bromination reaction. The following steps outline the general procedure:

Formation of the Pyrrolidine Ring : The synthesis begins with the formation of the pyrrolidine ring from suitable precursors. This step often involves cyclization reactions.

Introduction of the Bromomethyl Group : The bromomethyl group is introduced via electrophilic bromination methods. This step is crucial for creating the reactive site necessary for further chemical modifications.

Ester Formation : The tert-butyl ester group is introduced to enhance solubility and biological activity. This step typically involves esterification reactions.

Laboratory Synthesis

In a laboratory setting, the synthesis of this compound can be achieved through the following detailed procedure:

Starting Materials : (R)-tert-butyl pyrrolidine-1-carboxylate, bromine or brominating agents (e.g., N-bromosuccinimide), and appropriate solvents.

Reaction Conditions : The reaction is typically carried out in a polar solvent such as dichloromethane or chloroform. The bromination step requires careful control of temperature and the presence of a base if necessary.

Purification : The product is purified using standard techniques such as column chromatography to achieve high purity.

Data Table: Key Characteristics and Synthesis Conditions

| Characteristics/Synthesis Conditions | Description |

|---|---|

| CAS Number | 1039826-29-3 |

| Molecular Formula | C10H18BrNO2 |

| Molecular Weight | 264.16 g/mol |

| Starting Material | (R)-tert-butyl pyrrolidine-1-carboxylate |

| Bromination Agent | N-bromosuccinimide or bromine |

| Solvent | Dichloromethane or chloroform |

| Purification Method | Column chromatography |

Research Findings and Challenges

Research on the synthesis of this compound highlights the importance of controlling reaction conditions to achieve high stereoselectivity and yield. The bromomethyl group's reactivity allows for various chemical modifications, making this compound a valuable intermediate in medicinal chemistry. However, challenges include optimizing large-scale production methods while maintaining product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromomethyl group in ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction Reactions: The compound can be reduced to form ®-tert-butyl 2-(methyl)pyrrolidine-1-carboxylate using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the bromomethyl group can lead to the formation of ®-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of ®-tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate or ®-tert-butyl 2-(thiocyanatomethyl)pyrrolidine-1-carboxylate.

Reduction: Formation of ®-tert-butyl 2-(methyl)pyrrolidine-1-carboxylate.

Oxidation: Formation of ®-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Scientific Research Applications

Organic Synthesis

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group is highly reactive, facilitating the formation of new covalent bonds with nucleophiles. This property is crucial for developing novel compounds in pharmaceutical research .

- Synthesis of Bioactive Molecules : The compound can be employed to create biologically active molecules, making it valuable in drug discovery and development.

Medicinal Chemistry

The compound's biological activity stems from its ability to modify enzyme functions and interact with biological targets:

- Enzyme Inhibition : It can covalently bond to specific enzymes, potentially leading to the development of inhibitors for therapeutic applications . This mechanism is particularly relevant for targeting diseases where enzyme activity is dysregulated.

- Antimicrobial and Antitumor Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties and influence cancer cell proliferation, indicating potential applications in treating infections and cancer .

Biological Studies

This compound can be utilized in biological research to study:

- Enzyme Mechanisms : Its reactivity allows researchers to investigate enzyme mechanisms through covalent modifications.

- Cell Signaling Pathways : By interacting with proteins, particularly those containing thiol groups, this compound may alter cellular signaling processes, providing insights into various biological functions.

Case Study 1: Development of Enzyme Inhibitors

Research has demonstrated that this compound can effectively inhibit certain enzymes by modifying their active sites. This property has been leveraged to design new drugs targeting metabolic disorders.

Case Study 2: Antimicrobial Activity Assessment

Studies involving derivatives of this compound have shown promising results against various bacterial strains. These findings suggest that further exploration could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and analogous pyrrolidine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Reactivity: The bromomethyl group in the target compound enables alkylation or substitution reactions (e.g., nucleophilic displacement with phosphines to form ligands) . In contrast, the boronate ester in Compound 28 () facilitates Suzuki couplings, while the amino group in (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate () is pivotal for peptide bond formation . Halogenated pyridine derivatives (–3) exhibit enhanced electrophilicity due to electron-withdrawing halogens, making them suitable for SNAr reactions .

Steric and Electronic Effects: The Boc group in all compounds provides steric protection of the pyrrolidine nitrogen, but its influence varies with substituent bulk. For example, the diphenylphosphino group in the ligand () introduces significant steric hindrance, optimizing enantioselectivity in catalytic hydrogenation . Bromine (atomic radius: 1.14 Å) vs. iodine (1.33 Å) in pyridine derivatives () affects reaction rates in cross-coupling due to differences in bond strength and leaving-group ability .

Applications :

- The target compound is a versatile intermediate for synthesizing chiral ligands (e.g., phosphine derivatives) and bioactive molecules.

- Boronate-containing analogs () are specialized for cross-coupling reactions , while halogenated pyridines (–3) are leveraged in antimicrobial agents or materials science .

Biological Activity

(R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : CHBrNO

- Molecular Weight : 264.16 g/mol

- CAS Number : 1039826-29-3

- Storage Conditions : Store in an inert atmosphere at -20°C to maintain stability .

The biological activity of this compound is primarily attributed to the reactive bromomethyl group. This group facilitates nucleophilic substitution reactions, allowing the compound to form covalent bonds with various biological targets, such as enzymes and receptors.

Target Interactions

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by modifying active sites through covalent bonding. This property is crucial for developing therapeutic agents targeting enzyme-related diseases.

- Protein Modulation : It can interact with proteins, particularly through thiol groups in cysteine residues, leading to alterations in protein function and cellular signaling pathways .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.

- Antitumor Potential : Research indicates that pyrrolidine derivatives can influence cancer cell proliferation, suggesting potential antitumor activity .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases.

Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound formed a stable covalent bond with the enzyme's active site, leading to a significant reduction in its activity. This finding highlights the potential for developing enzyme inhibitors based on this scaffold.

Study 2: Cellular Effects

In vitro experiments conducted on various cell lines revealed that treatment with the compound resulted in altered gene expression profiles associated with apoptosis and cell cycle regulation. The bromomethyl group was identified as a key factor influencing these cellular responses.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 264.16 g/mol |

| CAS Number | 1039826-29-3 |

| Biological Activities | Antimicrobial, Antitumor |

| Mechanism of Action | Enzyme inhibition via covalent bonding |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via bromination of the pyrrolidine precursor. Evidence from a tert-butyl-pyrrolidine derivative synthesis (using DMAP and triethylamine in dichloromethane at 0–20°C) suggests that maintaining low temperatures minimizes side reactions . Purification via silica gel chromatography (e.g., ethanol/chlorform 1:8) is recommended, as demonstrated in analogous procedures . Yield optimization (up to 78%) can be achieved by controlling stoichiometry of brominating agents and using inert atmospheres to prevent degradation.

Q. How is the stereochemical integrity of the (R)-configuration preserved during synthesis?

- Methodological Answer : Chiral resolution or asymmetric synthesis using Boc-protected intermediates ensures retention of the (R)-configuration. For example, hydrogenation of prochiral precursors in the presence of chiral catalysts (e.g., Pd/C with chiral ligands) has been reported for related pyrrolidine derivatives . Monitoring via polarimetry or chiral HPLC (using columns like Chiralpak IA/IB) validates enantiomeric excess (>99% ee) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm bromomethyl group integration (δ ~3.5–4.0 ppm for CHBr) and Boc-protection (δ ~1.4 ppm for tert-butyl) .

- HRMS : High-resolution mass spectrometry validates molecular weight (264.16 g/mol) and isotopic patterns for bromine .

- X-ray crystallography : Resolves stereochemistry and bond angles, though crystallization may require slow evaporation in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How can this compound serve as a building block in organocatalyst design?

- Methodological Answer : The bromomethyl group enables nucleophilic substitution for introducing functional groups (e.g., amines, thiols). For instance, reacting with tert-butyl (R)-2-(aminomethyl)pyrrolidine-1-carboxylate under reflux in THF forms bifunctional organocatalysts . Post-functionalization (e.g., TFA-mediated Boc deprotection) yields active catalysts for asymmetric aldol reactions. Kinetic studies (e.g., UV-Vis monitoring) quantify catalytic efficiency .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point)?

- Methodological Answer : Discrepancies in properties like boiling point (reported as ~300°C vs. lower values in similar derivatives) may arise from impurities or measurement techniques. Researchers should:

- Reproduce data : Use differential scanning calorimetry (DSC) for precise melting/boiling points.

- Cross-validate : Compare with computational predictions (e.g., COSMO-RS simulations) .

- Purity checks : Employ GC-MS or HPLC to rule out solvent residues or byproducts .

Q. What mechanistic insights explain the bromination selectivity at the pyrrolidine 2-position?

- Methodological Answer : DFT calculations reveal that the electron-donating Boc group stabilizes the transition state at the 2-position, favoring bromomethylation over other sites . Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy tracks intermediate formation. Competing pathways (e.g., ring-opening) are suppressed by using non-polar solvents like dichloromethane .

Q. How is this compound applied in targeted drug delivery systems?

- Methodological Answer : The bromine atom allows conjugation to biomolecules via Suzuki-Miyaura coupling. For example, attaching polyethylene glycol (PEG) chains enhances solubility for in vivo studies . In anticancer agent synthesis, the pyrrolidine core acts as a constrained scaffold, improving binding to sphingosine-1-phosphate receptors . Bioavailability is assessed via logP (2.72 ) and membrane permeability assays (Caco-2 cell models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.